![molecular formula C13H9BrN2O2S B1520117 3-Bromo-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina CAS No. 880769-95-9](/img/structure/B1520117.png)
3-Bromo-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringBrc1cn(c2ncccc12)S(=O)(=O)c3ccccc3 . The InChI code for this compound is 1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H . Physical and Chemical Properties Analysis
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Este compuesto sirve como un intermedio clave en la síntesis de varias moléculas bioactivas. Su capacidad para someterse a una mayor funcionalización lo hace valioso en la construcción de estructuras complejas que se encuentran en productos naturales y productos farmacéuticos .
Desarrollo de Inhibidores de Quinasa
La parte azaindol del compuesto es una característica común en los inhibidores de quinasa. Estos inhibidores son cruciales en el tratamiento de cánceres y otras enfermedades donde las vías de señalización celular están desreguladas .
Aplicaciones de la Ciencia de Materiales
Debido a su rigidez estructural y sus propiedades electrónicas, este compuesto se puede utilizar en el desarrollo de materiales orgánicos para electrónica, como diodos emisores de luz (LED) y fotovoltaicos orgánicos .
Proteómica Química
En la proteómica química, este compuesto se puede utilizar para modificar péptidos y proteínas, que luego se pueden estudiar para comprender la función y la interacción de las proteínas en un contexto biológico .
Metodología de Síntesis Orgánica
Se utiliza en metodologías de síntesis orgánica, particularmente en las reacciones de escisión de anillo que son esenciales para remodelar los esqueletos de indol / benzofurano en estructuras de piridina con diversos grupos funcionales .
Química Agrícola
En la química agrícola, se exploran los derivados de este compuesto por su posible uso como pesticidas o herbicidas, dadas sus propiedades estructurales únicas que pueden interactuar con objetivos biológicos .
Investigación Farmacéutica
La investigación farmacéutica aprovecha este compuesto para la creación de nuevos agentes terapéuticos, especialmente en el ámbito de las enfermedades neurodegenerativas y los trastornos de salud mental donde las azaindoles han demostrado ser prometedoras .
Química Ambiental
Por último, en la química ambiental, se estudian los derivados de este compuesto por su capacidad para unirse a contaminantes o para actuar como sensores, ayudando en la detección y remediación de contaminantes ambientales .
Safety and Hazards
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSMNAZKFSLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670563 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880769-95-9 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1-(PHENYLSULFONYL)-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
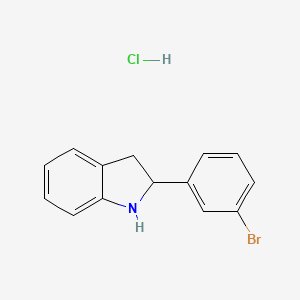
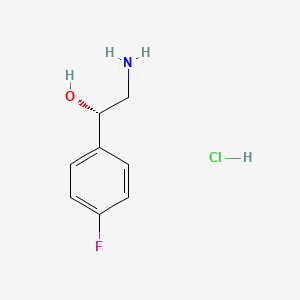


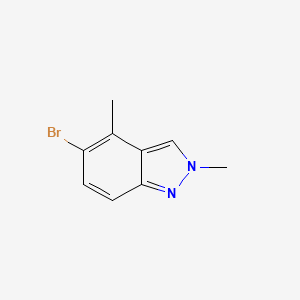
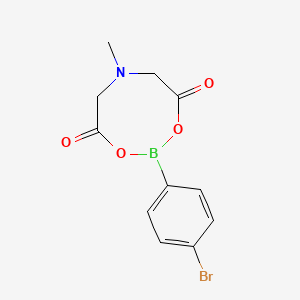
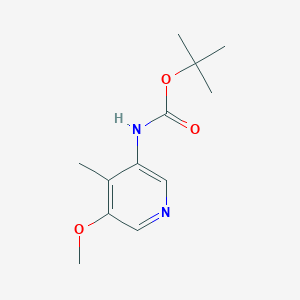

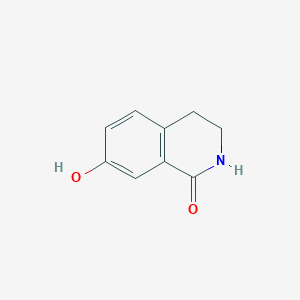

![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
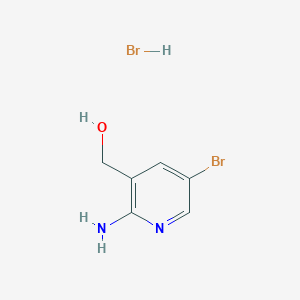

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
